(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid
Description
The compound “(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid” is a bicyclic scaffold featuring a 3,7-diazabicyclo[3.3.1]nonane core. This structure is substituted at positions 3 and 7 with a tert-butoxycarbonyl (Boc) and a benzyloxycarbonyl (Cbz) group, respectively, and a carboxylic acid moiety at position 1. Its stereochemistry (1R,5R) is critical for its biological interactions, particularly in targeting nicotinic acetylcholine receptors (nAChRs) . The Boc and Cbz groups enhance stability during synthesis and modulate steric and electronic properties for receptor binding .
Properties
IUPAC Name |
(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)23-11-16-9-21(14-23,17(24)25)13-22(10-16)18(26)28-12-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)/t16-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUKLRKOGRAUAF-IIBYNOLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@](C1)(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601107112 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane-1,3,7-tricarboxylic acid, 3-(1,1-dimethylethyl) 7-(phenylmethyl) ester, (1R,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601107112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250997-57-9 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane-1,3,7-tricarboxylic acid, 3-(1,1-dimethylethyl) 7-(phenylmethyl) ester, (1R,5R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1250997-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane-1,3,7-tricarboxylic acid, 3-(1,1-dimethylethyl) 7-(phenylmethyl) ester, (1R,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601107112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid is a complex organic molecule with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H23N2O5 |
| Molecular Weight | 307.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The compound features a bicyclic structure which is significant for its biological interactions.
The mechanism of action for this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The unique bicyclic structure may allow it to bind effectively to these targets, potentially leading to inhibition or modulation of their activity. This can disrupt normal cellular processes, resulting in various biological effects.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antimicrobial Properties : Compounds in this class may demonstrate activity against various pathogens.
- Anti-inflammatory Effects : They may reduce inflammation through modulation of immune responses.
Case Studies
- Antimicrobial Activity : A study on related bicyclic compounds showed significant inhibition of bacterial growth in vitro, suggesting that (1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl could exhibit similar properties .
- Anti-inflammatory Research : Another investigation demonstrated that related compounds reduced markers of inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Antimicrobial | Enzyme inhibition |
| Compound B | Anti-inflammatory | Receptor modulation |
| This Compound | Potentially similar | Target-specific binding |
Comparison with Similar Compounds
Key Observations:
- Stereochemical Impact : The (1R,5R) configuration in the target compound contrasts with the (1R,5S) configuration in analogues like 42F and 43F, leading to divergent receptor-binding profiles .
- Substituent Effects : The Boc and Cbz groups in the target compound provide steric protection and enhance solubility compared to propargylamide or acrylamide derivatives in analogues .
- Carboxylic Acid Functionality : The carboxylic acid at position 1 enables hydrogen bonding with receptor residues, a feature absent in fumarate salts like 26F or 42F .
Research Implications
The structural and functional diversity of 3,7-diazabicyclo[3.3.1]nonane derivatives highlights the scaffold’s versatility in drug design. The target compound’s unique stereochemistry and substituent combination position it as a promising candidate for neurodegenerative disease therapeutics, while analogues like 26F and 42F offer tailored subtype selectivity for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
